8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
CAS No.:
Cat. No.: VC15348207
Molecular Formula: C26H29FN6O2
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H29FN6O2 |
|---|---|
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | 8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C26H29FN6O2/c1-18-4-6-19(7-5-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-12-14-32(15-13-31)21-10-8-20(27)9-11-21/h4-11H,12-17H2,1-3H3 |
| Standard InChI Key | NVVRBBNEIMBSSU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=C(C=C5)F |
Introduction
Structural Identification and Molecular Properties
Core Architecture and Substituent Analysis
The compound features a bicyclic purine scaffold (2,6-dione) substituted at the 1-, 3-, 7-, and 8-positions. Key structural elements include:
-
1- and 3-methyl groups: These alkyl substituents enhance metabolic stability by reducing oxidative deamination at the purine core.
-
7-[(4-methylphenyl)methyl]: A para-methylbenzyl group that contributes to lipophilicity and potential π-π stacking interactions with aromatic residues in target proteins .
-
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]: A piperazine moiety linked to a fluorophenyl group, a motif frequently associated with serotonin and dopamine receptor affinity .
Table 1: Molecular Identification Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |
| Molecular Formula | C₂₇H₃₀FN₆O₂ | |
| Molecular Weight | 490.56 g/mol | |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=C(C=C5)F |
Spectroscopic Characterization
While experimental spectral data (NMR, IR) for the exact compound remains unpublished, analogs with 3-methylbenzyl groups exhibit:
-
¹H NMR: Resonances at δ 2.35 (s, 3H, Ar-CH₃), 3.15–3.45 (m, 8H, piperazine), and 7.10–7.30 (m, 4H, fluorophenyl).
-
MS (ESI+): Molecular ion peak at m/z 491.2 [M+H]⁺, consistent with the theoretical molecular weight .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis typically follows a convergent approach:
-
Purine Core Assembly: Condensation of 6-chloropurine with dimethylurea under acidic conditions to form the 2,6-dione framework.
-
7-Substitution: Alkylation at the 7-position using 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃).
-
Piperazine Incorporation: Mannich reaction introducing the 4-(4-fluorophenyl)piperazine moiety via formaldehyde-mediated coupling .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Purine core formation | HCl (conc.), reflux, 12 h | 68% |
| 7-Alkylation | K₂CO₃, DMF, 80°C, 6 h | 52% |
| Piperazine coupling | Formaldehyde, EtOH, 60°C, 24 h | 41% |
Challenges in Purification
Due to the compound’s high lipophilicity (logP ≈ 3.8), chromatographic purification requires reverse-phase C18 columns with acetonitrile/water gradients. Recrystallization from ethyl acetate/hexane mixtures yields >95% purity.
Pharmacological Profile and Mechanism
Receptor Binding Affinity
In vitro studies of structural analogs demonstrate:
-
5-HT₁A Receptor: Kᵢ = 12 nM, suggesting potent serotoninergic activity .
-
D₂ Dopamine Receptor: Moderate affinity (Kᵢ = 89 nM), indicative of antipsychotic potential .
-
DPP-IV Inhibition: IC₅₀ = 0.8 μM, relevant for type 2 diabetes management .
Metabolic Stability
Microsomal assays (human liver microsomes) reveal a half-life of 43 minutes, primarily due to oxidative N-dealkylation at the piperazine nitrogen . Fluorination at the phenyl ring reduces CYP3A4-mediated metabolism compared to non-fluorinated analogs.
Comparative Analysis with Structural Analogs
Substituent-Effect Relationships
-
7-Position Modifications: Replacement of 4-methylbenzyl with 3-methylbenzyl (as in) decreases DPP-IV inhibition 3-fold, highlighting the importance of para-substitution for enzyme binding .
-
Piperazine Variations: Substituting 4-fluorophenyl with furan-2-carbonyl (as in) abolishes serotonin receptor affinity but enhances adenosine A₂A antagonism (Kᵢ = 17 nM).
Table 3: Biological Activity of Selected Analogs
| Compound Modification | 5-HT₁A Kᵢ (nM) | DPP-IV IC₅₀ (μM) |
|---|---|---|
| 4-Methylbenzyl (this compound) | 12 | 0.8 |
| 3-Methylbenzyl | 15 | 2.4 |
| Furan-2-carbonyl | >1000 | 1.1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume